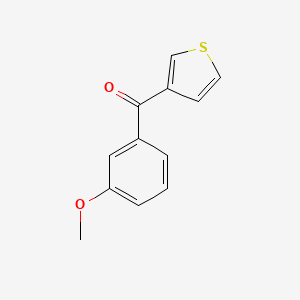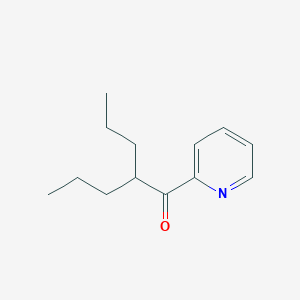
1-Propylbutyl 2-pyridyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-pyridyl ketones, such as 1-Propylbutyl 2-pyridyl ketone, involves the reaction of 2-lithiopyridine with commercially available esters . This method is practical and rapid, providing a good yield in a short reaction time . It has been applied to the synthesis of various 2-pyridyl ketones .Molecular Structure Analysis
The molecular structure of 1-Propylbutyl 2-pyridyl ketone is characterized by a pyridyl group attached to a ketone . The pyridyl group can coordinate with metal ions, forming complexes .Chemical Reactions Analysis
The chemical reactions involving 1-Propylbutyl 2-pyridyl ketone are primarily its interactions with metal ions . It forms complexes with Co (II), Ni (II), Zn (II), and Cd (II) nitrates and perchlorates .Aplicaciones Científicas De Investigación
Precursor for Chiral 2-Pyridine Alky/Aryl Alcohols
“1-Propylbutyl 2-pyridyl ketone” is employed as a precursor for chiral 2-pyridine alky/aryl alcohols . These alcohols are important in the field of organic chemistry and are often used in the synthesis of various pharmaceuticals.
Precursor for 2-Aminoalkyl Pyridine Ligands
This compound is also used as a precursor for 2-aminoalkyl pyridine ligands . These ligands are used in asymmetric catalysis, a process that is crucial in the production of enantiomerically pure chemicals.
Synthesis of Bioactive Molecules
“1-Propylbutyl 2-pyridyl ketone” appears widely in bioactive molecules . Bioactive molecules have biological effects on living organisms, tissues or cells, and are important in the development of new drugs and therapies.
Synthesis of Natural Products
This compound is also used in the synthesis of natural products . Natural products play a critical role in drug discovery and have been the basis for many pharmaceuticals.
Synthesis of Pharmaceuticals
“1-Propylbutyl 2-pyridyl ketone” is an important building block for the production of pharmaceuticals . It is used in the synthesis of various drugs, including antitumor agents and COX-2 selective inhibitors.
Synthesis of Agrochemicals
This compound is also used in the synthesis of agrochemicals . Agrochemicals, such as pesticides and fertilizers, are essential in modern agriculture to enhance crop yield and quality.
Synthesis of Functional Materials
“1-Propylbutyl 2-pyridyl ketone” is used in the production of functional materials . Functional materials have properties that can be manipulated to make them suitable for specific applications, such as in the fields of electronics and energy storage.
Chelating Agent
“1-Propylbutyl 2-pyridyl ketone” is a chelating agent that can form complexes with metal ions. This property is useful in various fields, including analytical chemistry, environmental remediation, and medicine.
Mecanismo De Acción
Safety and Hazards
The safety data sheet for a similar compound, Di(2-pyridyl) ketone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 1-Propylbutyl 2-pyridyl ketone are not mentioned in the sources, the synthesis of metal complexes that mimic the functional properties of natural metalloproteins is a principal theme of bioinorganic chemistry . This suggests potential future research directions in this area.
Propiedades
IUPAC Name |
2-propyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-7-11(8-4-2)13(15)12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMSYIQSGZQYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641996 |
Source


|
| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylbutyl 2-pyridyl ketone | |
CAS RN |
898779-72-1 |
Source


|
| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

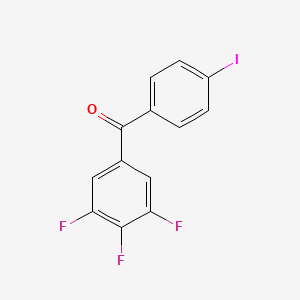
![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)


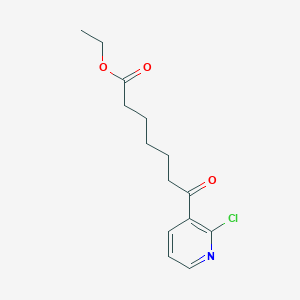
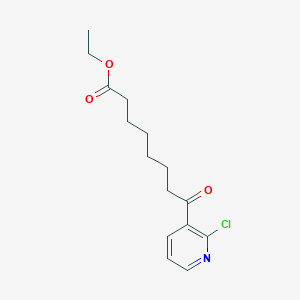
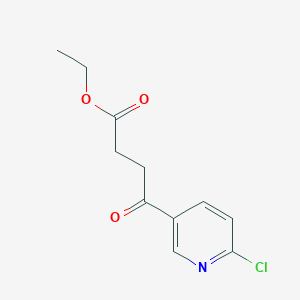

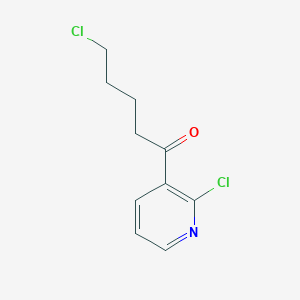



![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)
